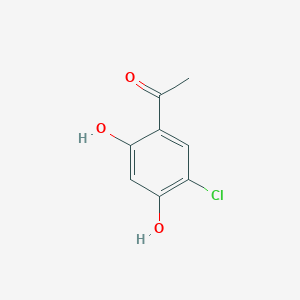

1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-4(10)5-2-6(9)8(12)3-7(5)11/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJQCEUAIVQCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589460 | |

| Record name | 1-(5-Chloro-2,4-dihydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90110-32-0 | |

| Record name | 1-(5-Chloro-2,4-dihydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone (CAS No. 90110-32-0). As a halogenated derivative of the versatile 2,4-dihydroxyacetophenone scaffold, this compound serves as a pivotal intermediate in the synthesis of various biologically active molecules, particularly in the realm of flavonoid chemistry. This document delves into its structural attributes, physicochemical properties, and spectroscopic data, offering a foundational resource for researchers engaged in synthetic chemistry and drug discovery.

Introduction

This compound, a substituted acetophenone, is a key building block in organic synthesis. The presence of a chlorine atom and two hydroxyl groups on the phenyl ring imparts unique reactivity and offers multiple sites for chemical modification. This strategic combination of functional groups makes it an attractive precursor for the development of novel compounds with potential therapeutic applications. The incorporation of a chlorine atom into a molecular scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and membrane permeability. This guide aims to consolidate the available technical information on this compound, providing a detailed reference for its use in research and development.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in synthesis and drug development.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 5'-Chloro-2',4'-dihydroxyacetophenone | - |

| CAS Number | 90110-32-0 | [1] |

| Molecular Formula | C₈H₇ClO₃ | - |

| Molecular Weight | 186.59 g/mol | - |

| Appearance | Off-white to pale yellow crystalline solid (predicted) | - |

Physicochemical Data

The solubility is predicted to be poor in water and non-polar organic solvents, with better solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like ethanol and methanol.

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 5-chlororesorcinol. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction proceeds by treating 5-chlororesorcinol with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Friedel-Crafts acylations of activated aromatic rings and should be optimized for safety and yield in a laboratory setting[3][4].

Materials:

-

5-chlororesorcinol

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane under a nitrogen atmosphere.

-

Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred suspension.

-

Addition of Substrate: After the addition of acetic anhydride is complete, add a solution of 5-chlororesorcinol (1.0 equivalent) in dry dichloromethane dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until all the aluminum salts are dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the phenyl ring. The exact chemical shifts and coupling constants will depend on the electronic environment.

-

Hydroxyl Protons: Two broad singlets, likely in the region of δ 5.0-12.0 ppm, which are D₂O exchangeable. The phenolic proton ortho to the carbonyl group may be shifted further downfield due to intramolecular hydrogen bonding.

-

Acetyl Protons: A singlet at approximately δ 2.5 ppm, corresponding to the three protons of the methyl group.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 195-205 ppm.

-

Aromatic Carbons: Signals in the range of δ 100-165 ppm. The carbons bearing the hydroxyl groups will be shifted downfield, while the carbon bearing the chlorine atom will also show a characteristic shift.

-

Acetyl Carbon: A signal for the methyl carbon at approximately δ 25-30 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹, corresponding to the carbonyl group of the ketone.

-

C-Cl Stretching: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C=C Stretching: Multiple absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (186.59). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak (M⁺ and M+2 peaks).

-

Fragmentation Pattern: A characteristic fragmentation would be the loss of a methyl group ([M-15]⁺) to form an acylium ion, which is a common fragmentation pathway for acetophenones.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of flavonoids and other heterocyclic compounds of medicinal interest.

Synthesis of Flavonoids

This compound serves as a key precursor in the synthesis of chlorinated flavonoids. For instance, it can be used to synthesize 5-chlorodaidzein, an isoflavone. The synthesis typically involves a reaction with a suitable benzaldehyde derivative to form a chalcone, followed by cyclization to the flavonoid core[6].

Caption: General pathway for the synthesis of 5-chlorinated flavonoids.

Flavonoids are a class of natural products with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[7][8]. The introduction of a chlorine atom can modulate these activities and improve the drug-like properties of the resulting flavonoid.

Potential Pharmacological Significance

While the specific biological activities of this compound itself are not extensively documented, its derivatives are of significant interest. For example, halogenated quinolin-8-ols, which share some structural similarities, have shown potent antituberculosis activity[9]. The chlorinated flavonoid derivatives that can be synthesized from this precursor may exhibit a range of pharmacological effects. The chlorine substituent can enhance binding to target proteins and alter the metabolic profile of the parent flavonoid[10].

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on the data for similar compounds like 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, it should be handled with care. It is predicted to be an irritant to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are required.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

Handling and Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of medicinal chemistry and drug development. Its unique substitution pattern provides a scaffold for the synthesis of a variety of complex molecules, most notably chlorinated flavonoids. This technical guide has summarized its key chemical properties, a plausible synthetic route, and its potential applications. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

Sources

- 1. 90110-32-0|this compound|BLD Pharm [bldpharm.com]

- 2. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]

- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- [webbook.nist.gov]

- 6. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The molecular basis of flavonoid biosynthesis response to water, light, and temperature in grape berries [frontiersin.org]

- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, substituted acetophenones are a cornerstone class of compounds, serving as versatile intermediates for the construction of more complex molecular architectures. Among these, 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone, a halogenated dihydroxyacetophenone, presents a unique combination of reactive functional groups that make it a valuable building block. The presence of a nucleophilic dihydroxyphenyl ring, an electrophilic carbonyl group, and a strategically positioned chlorine atom offers multiple avenues for synthetic diversification. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and a detailed exploration of its synthesis, underpinned by mechanistic insights relevant to researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with two hydroxyl groups at positions 2 and 4, a chloro group at position 5, and an acetyl group at position 1. The intramolecular hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen is a key structural feature, influencing the compound's conformation and reactivity.

| Property | Value | Source |

| CAS Number | 90110-32-0 | [1][2] |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| SMILES | CC(=O)C1=C(O)C=C(Cl)C=C1O | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

The molecular structure can be visualized as follows:

Caption: 2D representation of this compound.

Synthesis of this compound

The most logical and established method for the synthesis of this compound is through the Friedel-Crafts acylation of 4-chlororesorcinol.[3][4][5] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich resorcinol ring.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion from an acylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[6] The electron-rich 4-chlororesorcinol then attacks the acylium ion. The substitution is directed ortho to the hydroxyl groups, with the C1 position being the most sterically accessible and electronically favorable for acylation.

Caption: Simplified workflow of the Friedel-Crafts acylation synthesis.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is based on established procedures for the acylation of resorcinol derivatives.[3][5]

Materials:

-

4-Chlororesorcinol

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry nitrobenzene (solvent)

-

Ice

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate solution (2%)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous aluminum chloride to dry nitrobenzene. Cool the suspension in an ice bath.

-

Addition of Reactants: To the stirred suspension, add a solution of 4-chlororesorcinol and acetic anhydride in nitrobenzene dropwise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat on a water bath for several hours to ensure complete reaction. Monitor the progress of the reaction by thin-layer chromatography.

-

Work-up: Pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the product into ethyl acetate. Wash the organic layer with water, followed by a 2% sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the protons on the benzene ring. The proton ortho to the carbonyl group will be the most downfield.

-

Hydroxyl Protons: Two broad singlets for the two hydroxyl groups, which are exchangeable with D₂O. The C2-hydroxyl proton may be shifted significantly downfield due to intramolecular hydrogen bonding with the carbonyl oxygen.

-

Methyl Protons: A singlet around δ 2.5 ppm corresponding to the three protons of the acetyl group.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm).

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm). The carbons attached to the hydroxyl groups will be the most upfield, while the carbon attached to the carbonyl group and the halogen will be downfield.

-

Methyl Carbon: A signal in the upfield region (δ ~25-30 ppm).

Infrared (IR) Spectroscopy:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl groups.

-

C=O Stretching: A strong absorption band around 1630-1680 cm⁻¹, characteristic of an aromatic ketone. The frequency is lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

-

C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 186 and an M+2 peak at m/z 188 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

-

Fragmentation: A prominent fragment would be the loss of a methyl group (M-15) to form an acylium ion.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its three key functional domains: the dihydroxyphenyl ring, the ketone, and the chloro substituent.

-

Hydroxyl Groups: These groups can undergo etherification and esterification reactions. They also activate the aromatic ring towards further electrophilic substitution, although the existing substituents will direct incoming groups to specific positions.

-

Ketone Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of transformations such as reductions to alcohols, reductive aminations, and aldol condensations.

-

Aromatic Ring: The electron-rich nature of the ring, despite the presence of the deactivating chloro and acetyl groups, allows it to participate in various coupling reactions.

This versatile reactivity makes this compound a valuable intermediate in the synthesis of various bioactive molecules, particularly flavonoids.[7][8][9] Flavonoids are a large class of plant secondary metabolites with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound can serve as a key building block for the A-ring of the flavonoid scaffold.

Caption: Synthetic pathway from the title compound to a flavonoid scaffold.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on the safety data for structurally similar compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a synthetically valuable molecule with significant potential as an intermediate in the development of new chemical entities, particularly in the realm of flavonoid-based drug discovery. Its well-defined molecular structure and predictable reactivity, combined with a straightforward synthetic route, make it an attractive building block for medicinal chemists. This guide has provided a detailed overview of its key characteristics to support its effective utilization in research and development.

References

- Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132.

- The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. (n.d.).

- Desai, R. D., & Ekhlas, M. (1938). STUDIES IN THE FRIEDEL-CRAFTS REACTION. - Part IV. The Action of Acetyl Chloride and Acetic Anhydr!de on Resorcinol and its Derivatives. An Evidence for 7-Substitution in the Resorcinol Nucleus. Proceedings of the Indian Academy of Sciences - Section A, 8(3), 194-202.

- Khan, I., et al. (2021). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. RSC Advances, 11(53), 33436-33448.

- Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. (2017). Asian Journal of Chemistry, 29(4), 749-754.

- Yadav, G. D., & Kulkarni, H. R. (2002). A green route for the acylation of resorcinol with acetic acid. Clean Technologies and Environmental Policy, 4, 157-164.

- Nencki reaction. Acetylation without Acetic Anhydride.2,4-dihydroxyacetophenone.#ncchem. (2025, April 19).

- Amin, G. C., & Shah, N. M. (1955). 2,5-dihydroxyacetophenone. Organic Syntheses, Coll. Vol. 3, p.280 (1955); Vol. 28, p.42 (1948).

- Botting, N. P., Slawin, A. M. Z., & Zhang, Q. (2008). 1-(5-Chloro-2,4-dihydroxy-phen-yl)-2-(4-ethoxy-phen-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2030.

- Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. (n.d.).

-

Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

- 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. (n.d.).

- Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. (2017). Asian Journal of Chemistry, 29(4), 749-754.

- Synthesis method of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof. (n.d.).

- Ferreira, I., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(2), 795.

- Designing a safer building block for drug discovery by harnessing visible light. (2018, November 21). University of Michigan News.

- The molecular basis of flavonoid biosynthesis response to water, light, and temperature in grape berries. (2023). Frontiers in Plant Science, 14, 1283023.

- Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone. (n.d.).

- Flavonoids Biosynthesis in Plants as a Defense Mechanism: Role and Function Concerning Pharmacodynamics and Pharmacokinetic Properties. (2023). In Flavonoids. IntechOpen.

- An In-depth Technical Guide to the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone. (n.d.).

- Martin, R. (2001).

- 2-Chloro-3',4'-dihydroxyacetophenone 99-40-1 wiki. (n.d.).

Sources

- 1. 90110-32-0|this compound|BLD Pharm [bldpharm.com]

- 2. molcore.com [molcore.com]

- 3. ias.ac.in [ias.ac.in]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. future4200.com [future4200.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The molecular basis of flavonoid biosynthesis response to water, light, and temperature in grape berries [frontiersin.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone, a molecule of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, characterization, and known biological activities, offering field-proven insights for researchers and drug development professionals.

Chemical Identity: Nomenclature and Key Identifiers

The cornerstone of any chemical investigation is a precise understanding of the molecule's identity. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .

For practical laboratory and procurement purposes, a variety of synonyms are also in common use. Familiarity with these alternative names is crucial for efficient literature searches and chemical sourcing.

| Identifier | Value |

| IUPAC Name | This compound |

| Common Synonyms | 5'-Chloro-2',4'-dihydroxyacetophenone, 2-acetyl-4-chlororesorcinol |

| CAS Number | 90110-32-0[1] |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol [1] |

Synthesis of this compound: The Nencki Reaction

The primary synthetic route to this compound is the Nencki reaction , a classic method for the acylation of phenols.[1] This reaction involves the condensation of 4-chlororesorcinol with acetic acid in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), at elevated temperatures.[1]

The causality behind this experimental choice lies in the electrophilic aromatic substitution mechanism. The Lewis acid activates the acylating agent (acetic acid), making it a more potent electrophile. The electron-rich resorcinol ring then acts as the nucleophile, with the acetyl group adding preferentially at the position ortho to one hydroxyl group and para to the other, a position activated by the ortho-para directing effects of the hydroxyl groups.

Experimental Protocol: A Representative Nencki Reaction

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials:

-

4-Chlororesorcinol

-

Glacial Acetic Acid

-

Anhydrous Zinc Chloride

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Beakers

-

Büchner funnel and filter paper

-

Crystallizing dish

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via the Nencki Reaction.

Step-by-Step Methodology:

-

Reactant Charging: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1 equivalent of 4-chlororesorcinol, 1.5-2 equivalents of glacial acetic acid, and 1.1-1.2 equivalents of anhydrous zinc chloride.

-

Heating and Reflux: Heat the reaction mixture to 140-150°C using a heating mantle or oil bath.[2] Maintain this temperature and allow the reaction to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid. This will quench the reaction and precipitate the crude product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acid and inorganic salts.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot aqueous ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound as a crystalline solid.

Structural Characterization and Analytical Data

Accurate structural elucidation is paramount in drug discovery. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the methyl protons of the acetyl group. The aromatic protons will exhibit splitting patterns consistent with their substitution on the benzene ring. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration and solvent-dependent. The methyl protons will appear as a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (with and without attached protons), and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing chloro and acetyl groups. While specific spectral data for this exact compound is not widely published, data for similar 2,4-dihydroxyacetophenone derivatives can be used as a reference for expected chemical shifts.[3]

Infrared (IR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups.

-

A strong absorption band around 1630-1680 cm⁻¹ attributed to the C=O stretching of the ketone.

-

Several bands in the 1400-1600 cm⁻¹ region due to C=C stretching vibrations of the aromatic ring.

-

A C-Cl stretching band, typically observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z 186 and 188 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of a methyl group (M-15) and the acetyl group (M-43).[4][5]

Biological Activities and Potential Applications in Drug Development

This compound and its derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities.

Antimicrobial and Antifungal Activity

Derivatives of 2,4-dihydroxyacetophenone have demonstrated significant antifungal activity against a range of phytopathogenic fungi.[6] The presence of the phenolic hydroxyl groups and the acetyl group are thought to be crucial for this activity. The introduction of a chlorine atom on the aromatic ring can further modulate this activity, potentially enhancing its efficacy against certain microbial strains. The mechanism of action is likely multifaceted, possibly involving disruption of the cell membrane, inhibition of key enzymes, or interference with cellular signaling pathways.

Antioxidant Properties

Phenolic compounds, including dihydroxyacetophenones, are well-known for their antioxidant properties.[7][8] The hydroxyl groups on the aromatic ring can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress.[7] This antioxidant capacity is a key area of investigation for its potential therapeutic applications in diseases associated with oxidative damage.

Enzyme Inhibition and Modulation of Signaling Pathways

The structural features of this compound make it a candidate for enzyme inhibition. The phenolic hydroxyl groups can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic ring can participate in hydrophobic interactions.

Furthermore, phenolic compounds have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[9][10][11]

Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Phenolic compounds can interfere with the NF-κB pathway at multiple points, including the inhibition of IκB kinase (IKK) activation or by preventing the binding of NF-κB to its target DNA sequences.[9][11] By inhibiting this pathway, this compound could potentially exert anti-inflammatory effects, making it a valuable lead compound for the development of new anti-inflammatory drugs.

Future Directions and Conclusion

This compound is a versatile molecule with significant potential in drug discovery and development. Its straightforward synthesis, coupled with its promising biological activities, makes it an attractive starting point for the design of novel therapeutic agents.

Future research should focus on:

-

Detailed Biological Evaluation: Comprehensive screening of the compound against a wide range of microbial strains, cancer cell lines, and in models of inflammatory diseases.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency and selectivity.

References

- Chen, F., Castranova, V., Shi, X., & Demers, L. M. (2003). Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression. Molecular pharmacology, 64(2), 211–219.

- Rahman, I., Biswas, S. K., & Kirkham, P. A. (2006). Regulation of inflammation and redox signaling by dietary polyphenols. Biochemical pharmacology, 72(11), 1439–1452.

- Karlstetter, M., Lippe, E., & Langmann, T. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in molecular neuroscience, 8, 26.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Antioxidant and Anti-inflammatory Power of Dihydroxyacetophenone: A NINGBO INNO PHARMCHEM Insight. Retrieved from [Link]

- Gao, J. M., Zhang, A. L., & Shi, W. (2016). Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives. Natural product research, 30(10), 1166–1169.

- Nandinsuren, T., Shi, W., Zhang, A. L., Bai, Y. B., & Gao, J. M. (2016). Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives. Natural product research, 30(10), 1166–1169.

-

NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

ncchem. (2020, April 19). Nencki reaction. Acetylation without Acetic Anhydride.2,4-dihydroxyacetophenone.#ncchem [Video]. YouTube. [Link]

- Emami, S., Falahati, M., Shahrokh, S., & Asadipour, A. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food chemistry, 270, 184–191.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2020, April 19). Nencki reaction. Acetylation without Acetic Anhydride.2,4-dihydroxyacetophenone.#ncchem. Retrieved from [Link]

- Falahati, M., Emami, S., Shahrokh, S., & Asadipour, A. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food Chemistry, 270, 184-191.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Chen, F., Castranova, V., Shi, X., & Demers, L. M. (2003). Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression. Molecular Pharmacology, 64(2), 211–219.

- Rahman, I., Biswas, S. K., & Kirkham, P. A. (2006). Regulation of inflammation and redox signaling by dietary polyphenols. Biochemical Pharmacology, 72(11), 1439–1452.

- Karlstetter, M., Lippe, E., & Langmann, T. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in Molecular Neuroscience, 8, 26.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Antioxidant and Anti-inflammatory Power of Dihydroxyacetophenone: A NINGBO INNO PHARMCHEM Insight. Retrieved from [Link]

- Nandinsuren, T., Shi, W., Zhang, A. L., Bai, Y. B., & Gao, J. M. (2016). Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives. Natural Product Research, 30(10), 1166–1169.

- Khan, I., & Ali, A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5035.

- Jayapal, M. R., Prasad, Y. R., & Kumar, D. S. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132.

- Almekhlafi, S., & Jaadan, B. (2020). Synthesis and biological activities of some chalcone derivatives. International Journal of Chemical and Pharmaceutical Sciences, 11(2), 61-68.

- Kumar, A., & Sharma, S. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(Supp 1), 001-014.

- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2018). International Journal for Research in Applied Science & Engineering Technology, 6(5), 2310-2315.

- New Synthesis of Chalcone Derivatives and Their Applications. (2023). Chemical Review and Letters, 6(1), 1-10.

- Hameed, A., Al-Rashida, M., Uroos, M., & Khan, K. M. (2018). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry, 10(21), 2497-2513.

-

Khan Academy. (n.d.). Competitive inhibition. Retrieved from [Link]

-

Lehninger Principles of Biochemistry. (2023, October 6). Drugs as Enzyme Inhibitors | Enzymes 04 | Biochemistry | PP Notes | Lehninger 6E [Video]. YouTube. [Link]

- Hameed, A., Al-Rashida, M., Uroos, M., & Khan, K. M. (2018). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry, 10(21), 2497-2513.

-

Catalyst University. (2020, September 19). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects [Video]. YouTube. [Link]

Sources

- 1. whitman.edu [whitman.edu]

- 2. youtube.com [youtube.com]

- 3. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone (also known as 5-chloro-2,4-dihydroxyacetophenone or 2-acetyl-4-chlororesorcinol). This halogenated phenolic ketone is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other biologically active molecules. This document details its key physicochemical characteristics, provides a robust, field-proven synthesis protocol, and explores its reactivity and potential applications in drug discovery. The information presented herein is intended to empower researchers and scientists to effectively utilize this compound in their research and development endeavors.

Introduction: The Significance of Substituted Phenolic Ketones

Substituted phenolic ketones, such as this compound, represent a privileged scaffold in medicinal chemistry. The combination of a phenolic ring, a ketone functionality, and halogen substitution provides a unique electronic and steric profile, making them versatile intermediates for the synthesis of a wide array of heterocyclic and polyfunctional compounds. The hydroxyl groups can act as hydrogen bond donors and acceptors, as well as sites for further functionalization, while the ketone offers a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of a chlorine atom can enhance biological activity and modulate pharmacokinetic properties. This guide will delve into the specific attributes of the 5-chloro-2,4-dihydroxy substituted acetophenone.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds, such as 1-(5-chloro-2-hydroxyphenyl)ethanone and various dihydroxyacetophenone derivatives, we can infer a reliable profile.

| Property | Value (Predicted/Inferred) | Source/Rationale |

| Chemical Formula | C₈H₇ClO₃ | - |

| Molecular Weight | 186.59 g/mol | - |

| CAS Number | 90110-32-0 | [1][2][3] |

| Appearance | Off-white to light beige solid | Based on related phenolic compounds. |

| Melting Point | > 150 °C | Dihydroxylated analog of 1-(5-chloro-2-hydroxyphenyl)ethanone (m.p. 54-56 °C)[1]; increased hydrogen bonding due to the additional hydroxyl group is expected to significantly raise the melting point. |

| Boiling Point | > 300 °C | High melting point suggests a high boiling point, likely with decomposition under atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone); sparingly soluble in water; insoluble in nonpolar solvents (e.g., hexane). | The polar hydroxyl and ketone groups confer solubility in polar solvents, while the aromatic ring limits water solubility. |

Synthesis of this compound

The most direct and established method for the synthesis of this compound is the Nencki reaction , a type of Friedel-Crafts acylation. This reaction involves the acylation of a phenol with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride.

Reaction Scheme

Caption: Nencki reaction for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Chlororesorcinol

-

Glacial Acetic Acid

-

Anhydrous Zinc Chloride

-

Hydrochloric Acid (concentrated and dilute)

-

Deionized Water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Büchner funnel and filter paper

-

Melting point apparatus

Procedure:

-

Catalyst Preparation: In a clean, dry round-bottom flask, add anhydrous zinc chloride (1.2 equivalents) and glacial acetic acid (1.5 equivalents). Gently heat the mixture to approximately 140°C with stirring to dissolve the zinc chloride.

-

Reactant Addition: To the hot catalyst solution, carefully add 4-chlororesorcinol (1.0 equivalent) in portions to control the initial exothermic reaction.

-

Reaction: Heat the reaction mixture to 150-160°C and maintain this temperature with vigorous stirring for 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Cautiously pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. This will decompose the zinc chloride complex and precipitate the product.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold, dilute hydrochloric acid, followed by cold deionized water to remove any remaining salts and acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.

Rationale behind experimental choices:

-

Anhydrous Zinc Chloride: Water can deactivate the Lewis acid catalyst; therefore, anhydrous conditions are crucial for the success of the reaction.

-

Excess Acetic Acid: Acetic acid serves as both a reactant and a solvent in this reaction. Using a slight excess ensures the complete consumption of the more valuable 4-chlororesorcinol.

-

Elevated Temperature: The Nencki reaction requires thermal energy to overcome the activation barrier for the electrophilic aromatic substitution.

-

Acidic Workup: The use of hydrochloric acid is essential to break down the intermediate complex formed between the product, catalyst, and reactants, thereby releasing the desired ketone.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

Caption: Predicted ¹H NMR signals for this compound.

-

-COCH₃: A sharp singlet for the three methyl protons is expected around δ 2.5-2.7 ppm.

-

Aromatic Protons: Two singlets are predicted for the two aromatic protons. The proton ortho to the acetyl group and meta to the chlorine will likely appear downfield (around δ 7.6-7.8 ppm) due to the deshielding effect of the carbonyl group. The proton meta to the acetyl group and ortho to the chlorine will appear more upfield (around δ 6.4-6.6 ppm).

-

Hydroxyl Protons: Two broad singlets corresponding to the phenolic hydroxyl groups are expected in the region of δ 9-11 ppm. Their chemical shifts can be concentration-dependent and they are D₂O exchangeable.

¹³C NMR Spectroscopy

Caption: Predicted ¹³C NMR signals for this compound.

-

-COCH₃: The methyl carbon should appear around δ 26 ppm.

-

Aromatic Carbons: A set of signals between δ 105 and 135 ppm are expected for the aromatic carbons. The carbons attached to the hydroxyl groups will be shifted downfield to the δ 155-165 ppm region.

-

Carbonyl Carbon: The ketone carbonyl carbon will give a characteristic signal in the downfield region, around δ 200 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl groups.

-

C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1640-1660 cm⁻¹ for the conjugated ketone. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen may lower this frequency.

-

C=C Stretch (aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 186 and an M+2 peak at m/z 188 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of a methyl radical (CH₃) to give a prominent peak at m/z 171.

Chemical Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is governed by its three key functional groups: the phenolic hydroxyls, the ketone, and the chlorinated aromatic ring.

Reactions at the Hydroxyl Groups

The phenolic hydroxyl groups are acidic and can be deprotonated with a suitable base. The resulting phenoxides are potent nucleophiles and can undergo various reactions, including:

-

O-Alkylation and O-Acylation: Reaction with alkyl halides or acyl chlorides in the presence of a base to form ethers and esters, respectively. This is a common strategy to modify the solubility and bioavailability of a drug candidate.

-

Williamson Ether Synthesis: For the synthesis of more complex aryl ethers.

Reactions at the Ketone Group

The ketone functionality is a versatile handle for a wide range of chemical transformations:

-

Condensation Reactions: Aldol and Claisen-Schmidt condensations with aldehydes and ketones to form chalcones and other α,β-unsaturated ketones, which are known to possess a broad spectrum of biological activities.

-

Reduction: Reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride.

-

Oxidation: Baeyer-Villiger oxidation to form an ester.

-

Formation of Heterocycles: The ketone can serve as a key precursor for the synthesis of various heterocyclic systems, such as flavones, chromones, and pyrazoles, which are important pharmacophores.

Electrophilic Aromatic Substitution

The dihydroxy-substituted aromatic ring is activated towards further electrophilic substitution. The directing effects of the existing substituents will influence the position of the incoming electrophile.

Applications in Drug Discovery

Derivatives of dihydroxyacetophenone have been investigated for a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: The phenolic nature of the compound and its derivatives often imparts antimicrobial and antifungal properties.[4]

-

Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[5]

-

Anti-inflammatory and Antitumor Activities: Many flavonoids and chalcones derived from dihydroxyacetophenones have demonstrated potent anti-inflammatory and antitumor effects.[4][6]

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications in these and other areas.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General precautions include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal scaffold for the development of novel compounds with diverse biological activities. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications. It is our hope that this information will serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and drug discovery.

References

- Merchant, J. R., & Shah, N. J. (1975).

- Beri, R. M., Gakhar, K. L., & Rao, P. S. (1950). Nencki's Reaction with Cresols. Proceedings of the Indian Academy of Sciences - Section A, 31(4), 217-221.

-

NC Chem. (2022, April 19). Nencki reaction. Acetylation without Acetic Anhydride. 2,4-dihydroxyacetophenone. [Video]. YouTube. [Link]

- Thirunarayanan, G., et al. (2017). Synthesis, spectral characterization, and biological activities of some (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives.

-

NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0237760). [Link]

- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

- Nencki's reaction which involves the condensation of an organic acid and a phenol in the presence of anhydrous zinc chloride. Proceedings of the Indian Academy of Sciences - Section A, 31(4), 217-221.

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0318827). [Link]

- Botting, N. P., Slawin, A. M. Z., & Zhang, Q. (2008). 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2023.

- Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. Medicinal Chemistry Research, 23(5), 2387-2397.

- Synthesis, antioxidant, in silico and computational investigation of 2,5-dihydroxyacetophenone derived chloro-substituted hydroxychalcones, hydroxyflavanones and hydroxyflavindogenides. Journal of Biomolecular Structure and Dynamics, 40(14), 6345-6358.

Sources

- 1. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]

- 2. Ethanone, 1-(5-chloro-2-hydroxyphenyl)- [webbook.nist.gov]

- 3. 90110-32-0|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Spectral Characterization of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone: A Technical Overview for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides an in-depth analysis of the spectral data for the substituted acetophenone, 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone. While direct experimental data for this specific molecule is not widely available, this paper will serve as a comprehensive, predictive guide for its characterization. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing upon spectral data from structurally analogous compounds, we present a robust methodology for the spectral interpretation of this and similar molecules. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of spectroscopic techniques in small molecule characterization.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted acetophenones are a class of organic compounds that form the backbone of numerous pharmacologically active molecules. Their versatile chemical nature allows for a wide range of structural modifications, making them privileged scaffolds in the design of novel therapeutics. This compound, with its specific substitution pattern of a chloro group and two hydroxyl groups on the phenyl ring, presents a unique electronic and steric environment that could be pivotal for targeted biological activity.

The precise characterization of such molecules is not merely an academic exercise; it is a critical step in the drug development pipeline. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, a multi-faceted spectroscopic approach is essential to confirm the identity and purity of any newly synthesized compound. This guide will walk through the predicted spectral data for this compound, providing a detailed rationale for the expected spectral features.

Molecular Structure and Predicted Spectral Overview

The structure of this compound is presented below, with a numbering scheme for the aromatic protons and carbons that will be used throughout this guide.

Figure 1: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for this compound in a common deuterated solvent like DMSO-d₆ are summarized in the table below. These predictions are based on the analysis of related compounds such as 2,4-dihydroxyacetophenone and the known effects of chloro- and hydroxyl- substituents on aromatic chemical shifts.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.5 | s | - |

| H-6 | ~7.6 | s | - |

| -OH (at C2) | ~12.5 | br s | - |

| -OH (at C4) | ~10.5 | br s | - |

| -CH₃ | ~2.6 | s | - |

Table 1: Predicted ¹H NMR data for this compound.

Rationale for Predicted Chemical Shifts and Multiplicities

-

Aromatic Protons (H-3 and H-6): The two aromatic protons are in distinct chemical environments. H-6 is ortho to the electron-withdrawing acetyl group and will be deshielded, appearing at a higher chemical shift. H-3 is ortho to two electron-donating hydroxyl groups, which would typically shield it, but it is also meta to the acetyl group. The presence of the chloro group at the 5-position will also influence the electronic environment. Due to the substitution pattern, these protons are not adjacent to any other protons, and therefore, they are expected to appear as singlets.

-

Hydroxyl Protons (-OH): The hydroxyl protons are acidic and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. The -OH group at the C2 position is capable of forming a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group, which significantly deshields this proton, shifting it far downfield.[3] The -OH at C4 will likely appear as a broader singlet at a lower chemical shift.

-

Methyl Protons (-CH₃): The three protons of the acetyl methyl group are equivalent and are adjacent to a carbonyl group, which deshields them. They are expected to appear as a sharp singlet.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-14 ppm

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on data from 2,4-dihydroxyacetophenone and additive rules for substituent effects.[4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~203 |

| C-1 | ~114 |

| C-2 | ~163 |

| C-3 | ~104 |

| C-4 | ~160 |

| C-5 | ~110 |

| C-6 | ~133 |

| -CH₃ | ~26 |

Table 2: Predicted ¹³C NMR data for this compound.

Rationale for Predicted Chemical Shifts

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is highly deshielded and will appear at the lowest field.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing electron-donating hydroxyl groups (C-2 and C-4) will be shifted downfield (deshielded) due to the resonance effect of the oxygen lone pairs. The carbon attached to the chloro group (C-5) will also be deshielded. The remaining carbons (C-1, C-3, and C-6) will have shifts determined by the combined electronic effects of all substituents.

-

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will appear at a characteristic upfield position.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse sequence: Proton-decoupled

-

Spectral width: 0-220 ppm

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.[6]

Predicted Mass Spectrum Data

| m/z | Predicted Fragment | Interpretation |

| 186/188 | [M]⁺ | Molecular ion peak (with isotopic peak for ³⁷Cl) |

| 171/173 | [M - CH₃]⁺ | Loss of a methyl radical |

| 143/145 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Table 3: Predicted key fragments in the mass spectrum of this compound.

Rationale for Fragmentation Pattern

-

Molecular Ion Peak: The molecular ion peak is expected at m/z 186, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 188 (the M+2 peak) with an intensity of approximately one-third of the molecular ion peak is also expected.[7]

-

Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. Loss of the methyl radical will result in a prominent fragment at m/z 171/173.[8]

-

Loss of Carbon Monoxide: The resulting acylium ion can then lose a molecule of carbon monoxide (CO), leading to a fragment at m/z 143/145.

Figure 2: Predicted major fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass spectrum over a suitable m/z range (e.g., 50-300).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds.[9]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3500-3200 | O-H stretch (phenolic) | Broad, Strong |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (methyl) | Medium |

| ~1640 | C=O stretch (ketone, H-bonded) | Strong |

| 1600-1450 | C=C stretch (aromatic) | Medium-Strong |

| ~1250 | C-O stretch (phenol) | Strong |

| ~800 | C-Cl stretch | Medium |

Table 4: Predicted characteristic IR absorption bands for this compound.

Rationale for Predicted Absorptions

-

O-H Stretch: The hydroxyl groups will give rise to a broad and strong absorption band in the high-frequency region due to hydrogen bonding.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear in their characteristic regions.

-

C=O Stretch: The carbonyl group of the ketone will show a strong absorption. Due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group, this peak is expected to be at a lower wavenumber than a simple aliphatic ketone.[9]

-

C=C and C-O Stretches: Aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-O stretching of the phenolic groups will also be prominent.

-

C-Cl Stretch: The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the characteristic absorption bands.

Conclusion: A Framework for Structural Confirmation

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating the principles of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, we have constructed a detailed spectral profile of this molecule. The provided experimental protocols offer a standardized approach for acquiring high-quality data. For researchers in drug discovery and development, this guide serves as a practical framework for the structural elucidation of novel substituted acetophenones and other complex small molecules. The ability to accurately predict and interpret spectral data is an invaluable skill that accelerates the pace of research and ensures the scientific integrity of the drug development process.

References

-

StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry. Retrieved from [Link]

Sources

- 1. 2,4-Dihydroxyacetophenone(89-84-9) 1H NMR spectrum [chemicalbook.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]

- 9. app.studyraid.com [app.studyraid.com]

solubility of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone in different solvents

An In-depth Technical Guide to the Solubility of 1-(5-Chloro-2,4-dihydroxyphenyl)ethanone

Introduction

Overview of this compound

This compound, with the CAS number 90110-32-0, is a substituted aromatic ketone.[1][2] Its structure, featuring a chlorinated and dihydroxylated phenyl ring attached to an ethanone group, makes it a compound of interest in medicinal chemistry and synthetic organic chemistry. The presence of hydroxyl and chloro functional groups on the aromatic ring significantly influences its physicochemical properties, including its solubility, which is a critical parameter for its potential applications.

The Critical Role of Solubility in Pharmaceutical Research and Development

The solubility of a compound is a crucial determinant of its absorption, bioavailability, and overall therapeutic efficacy.[3] In drug discovery and development, poor aqueous solubility is a major challenge that can lead to the failure of promising drug candidates.[4] Understanding the solubility of a compound in various solvents is essential for formulation development, purification processes like crystallization, and for conducting various in vitro and in vivo studies.[5][6]

Objectives of this Guide

This technical guide provides a comprehensive overview of the solubility of this compound. It is intended for researchers, scientists, and drug development professionals. The guide will cover the theoretical principles governing its solubility, predicted solubility in a range of solvents, detailed experimental protocols for solubility determination, and essential safety and handling information.

Theoretical Framework of Solubility

Fundamental Principles: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[8] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[9]

Physicochemical Properties of this compound Influencing Solubility

The molecular structure of this compound dictates its solubility characteristics.

The presence of two hydroxyl (-OH) groups and a ketone (C=O) group makes this compound a polar molecule. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These hydrogen bonding capabilities are expected to lead to good solubility in polar protic solvents like water and alcohols.[10]

The chloro (-Cl) group is an electron-withdrawing group that adds to the overall polarity of the molecule. The dihydroxyl substitution pattern further enhances its polarity and capacity for hydrogen bonding. Phenolic compounds, in general, exhibit good solubility in polar solvents due to the presence of the hydroxyl group.[11][12]

Thermodynamic Aspects of Dissolution

Solubility is a thermodynamic equilibrium process.[13] The dissolution of a solid in a liquid involves the breaking of intermolecular forces in the solid solute and the solvent, and the formation of new solute-solvent interactions. The overall enthalpy change of dissolution (ΔH) and the change in entropy (ΔS) determine the Gibbs free energy change (ΔG), which in turn governs the extent of solubility. For most solids, dissolution is an endothermic process (ΔH > 0), meaning that solubility tends to increase with an increase in temperature.[8][14]

Solubility Profile of this compound

Predicted Solubility in Various Solvents

Based on its chemical structure, the solubility of this compound is predicted to vary across different classes of solvents:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): High solubility is expected due to strong hydrogen bonding interactions between the hydroxyl groups of the solute and the solvent molecules.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone): Good solubility is anticipated as these solvents can accept hydrogen bonds and have a high dielectric constant, which helps to solvate the polar solute.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant mismatch in polarity between the highly polar solute and the nonpolar solvent.

Illustrative Solubility Data Table

The following table presents hypothetical but scientifically plausible solubility data for this compound in various solvents at 25 °C. This data is for illustrative purposes to guide experimental work.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Water | Polar Protic | ~ 5 - 10 |

| Ethanol | Polar Protic | > 50 |

| Methanol | Polar Protic | > 50 |

| Isopropanol | Polar Protic | ~ 20 - 30 |

| Acetone | Polar Aprotic | > 50 |

| Acetonitrile | Polar Aprotic | ~ 15 - 25 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| Ethyl Acetate | Moderately Polar | ~ 10 - 20 |

| Dichloromethane | Moderately Polar | ~ 5 - 10 |

| Toluene | Nonpolar | < 1 |

| Hexane | Nonpolar | < 0.1 |

Experimental Determination of Solubility

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][15][16]

This method is chosen for its simplicity, accuracy, and ability to achieve a true equilibrium state between the undissolved solid and the saturated solution, which is crucial for obtaining thermodynamically valid solubility data.[13]

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and place them in a shaker bath set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC.[5]

Caption: Workflow for the Shake-Flask Solubility Determination.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used analytical technique for the quantification of organic compounds in solution.[17][18]

Reversed-phase HPLC is well-suited for the analysis of aromatic ketones like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The compound is detected by a UV detector, as the aromatic ring and carbonyl group are chromophores that absorb UV light.[19][20]

-

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-